1-Benzyl 4-tert-butyl L-aspartate
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
- 1-Benzyl 4-tert-butyl L-aspartate, derived from L-aspartic acid, plays a crucial role in synthesizing various novel compounds. For instance, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves multiple steps, including the use of N-benzyl-N-(9-phenylfluoren-9-yl)aspartate, showcasing the compound's utility in complex organic synthesis processes (Yoshida et al., 1996).
Development of Amino Acid Derivatives
- Research has focused on developing β-benzyl-α-alkyl-β-amino acids starting from L-aspartic acid, highlighting the compound's significance in creating specialized amino acids. This includes processes like alkylation, hydrogenation, and stereoselective synthesis, demonstrating its versatility in producing amino acid derivatives (Seki, Shimizu & Matsumoto, 2000).
Polymer Synthesis and Conformation Studies
- The compound has been utilized in polymer science, particularly in synthesizing aspartic acid-based novel poly(N-propargylamides). These studies explore the helical structures and conformational properties of polymers in different solvents and temperatures, underlining its role in advanced materials science (Zhao, Sanda & Masuda, 2005).
Nanoparticle Surface Functionalization
- In the field of nanotechnology, 1-Benzyl 4-tert-butyl L-aspartate has been employed in surface functionalization processes. For example, its derivatives have been used in modifying the surface properties of titania nanoparticles, indicating its importance in tailoring nanomaterials for specific applications (Niederberger et al., 2004).
Intermediate in Synthesis of Medical Imaging Agents
- The compound serves as an intermediate in synthesizing MRI contrast agents. Its utility in this context demonstrates its potential in biomedical applications, particularly in enhancing medical imaging techniques (Amedio et al., 2000).
properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2S)-2-aminobutanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(16)14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPVGUVBPZBXKG-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595085 | |
Record name | 1-Benzyl 4-tert-butyl L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-tert-butyl L-aspartate | |
CAS RN |
2131-29-5 | |
Record name | 1-Benzyl 4-tert-butyl L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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